molecular formula C13H18ClF2NO B1441707 2-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride CAS No. 1220032-32-5

2-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441707
CAS No.: 1220032-32-5
M. Wt: 277.74 g/mol
InChI Key: HSIMBILBUWCVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H18ClF2NO . It has a molecular weight of 277.74 g/mol . This compound is not intended for human or veterinary use, but for research purposes.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H17F2NO.ClH/c14-10-4-5-13(12(15)9-10)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H . The average mass is 277.738 Da and the monoisotopic mass is 277.104492 Da .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of various piperidine derivatives, including those related to 2-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride, has been a focus of research. For example, Nakatsuka, Kawahara, and Yoshitake (1981) reported on the synthesis of a neuroleptic agent using a similar piperidine structure (I. Nakatsuka et al., 1981). Zheng Rui (2010) also conducted research on the synthesis of a closely related compound, providing insights into the methods and efficiency of these synthetic processes (Zheng Rui, 2010).

Biological Activities

  • Research into the biological activities of piperidine derivatives has uncovered various potential applications. Dimmock et al. (1998) synthesized piperidine compounds showing significant cytotoxicity toward various cell lines, indicating potential in cancer treatment (J. Dimmock et al., 1998). In a similar vein, Ovonramwen, Owolabi, and Oviawe (2019) synthesized a compound with moderate antimicrobial activities, hinting at possible applications in fighting infections (O. B. Ovonramwen et al., 2019).

Chemical Structure and Properties

  • The molecular and crystal structures of piperidine derivatives have been a subject of study. Kuleshova and Khrustalev (2000) analyzed the molecular and crystal structures of certain hydroxy derivatives of hydropyridine, related to the chemical structure of piperidine compounds. This research contributes to understanding the physical and chemical properties of such compounds (L. Kuleshova & V. Khrustalev, 2000).

Antimicrobial and Anticancer Potential

  • Iqbal et al. (2017) synthesized acetamide derivatives containing piperidine and evaluated their antibacterial potentials. This study suggests that certain piperidine derivatives could be effective against various bacterial strains (Kashif Iqbal et al., 2017).

Safety and Hazards

The safety information available indicates that “2-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride” is an irritant . More detailed safety and hazard information should be available in the compound’s Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

2-[2-(3,4-difluorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO.ClH/c14-12-5-4-11(9-13(12)15)17-8-6-10-3-1-2-7-16-10;/h4-5,9-10,16H,1-3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIMBILBUWCVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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